Tyrosinase-IN-19

Melanogenesis Enzyme Kinetics Competitive Inhibition

Tyrosinase-IN-19 (compound 9) is a well-characterized competitive inhibitor, enabling cross-species comparisons. Unlike kojic acid (mixed-type) or Thiamidol (>100-fold human/mushroom selectivity), its competitive mechanism is clearly defined. Contrast with non-competitive inhibitors (e.g., Tyrosinase-IN-12) to dissect substrate-concentration effects. Dual functionality: direct active-site inhibition, dose-dependent tyrosinase expression suppression, and ROS/ABTS/DPPH scavenging. Avoid variability from generic substitutes; procure for mechanism-specific melanogenesis and antioxidant research.

Molecular Formula C20H20N2O5S
Molecular Weight 400.4 g/mol
Cat. No. B12368363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-19
Molecular FormulaC20H20N2O5S
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O
InChIInChI=1S/C20H20N2O5S/c1-25-15-6-4-12(8-14(15)23)10-18-19(24)22-20(28-18)21-11-13-5-7-16(26-2)17(9-13)27-3/h4-10,23H,11H2,1-3H3,(H,21,22,24)/b18-10-
InChIKeyGVMSVAXSEPNBTQ-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-19 Competitive Inhibitor Research Compound for Melanogenesis Studies


Tyrosinase-IN-19 (also referred to as compound 9) is a competitive tyrosinase inhibitor with a molecular weight of 400.45 g/mol and the chemical formula C20H20N2O5S [1]. It is primarily utilized as a research tool for investigating melanogenesis pathways and antioxidant mechanisms in cellular and biochemical assays . The compound demonstrates dual functionality: direct enzymatic inhibition of tyrosinase via competitive binding at the active site and dose-dependent suppression of tyrosinase expression levels [1]. Additionally, Tyrosinase-IN-19 exhibits potent antioxidant properties, neutralizing reactive oxygen species (ROS) as well as ABTS+ and DPPH free radicals .

Why Tyrosinase-IN-19 Cannot Be Replaced by General Tyrosinase Inhibitors in Experimental Workflows


The selection of a tyrosinase inhibitor for research purposes cannot be based solely on target class affinity. Different compounds within this class exhibit distinct inhibition mechanisms (competitive vs. non-competitive), divergent selectivity profiles across species (mushroom, murine, human), and varied off-target or ancillary activities such as antioxidant capacity [1]. For instance, the widely used reference inhibitor kojic acid shows mixed-type inhibition in mushroom tyrosinase but competitive inhibition in murine and partial mixed-type in human isoforms [2]. Similarly, Thiamidol demonstrates a >100-fold difference in potency between human and mushroom tyrosinase [3]. Therefore, substituting Tyrosinase-IN-19 with a generic alternative without accounting for its specific competitive mechanism, dose-dependent expression modulation, and radical scavenging profile could fundamentally alter experimental outcomes and data interpretation.

Quantitative Differentiation of Tyrosinase-IN-19: Head-to-Head Comparisons with Key Tyrosinase Inhibitors


Competitive Inhibition Mechanism of Tyrosinase-IN-19 vs. Reference Inhibitors

Tyrosinase-IN-19 acts as a competitive inhibitor of tyrosinase [1]. This mechanism is distinct from non-competitive inhibitors like Tyrosinase-IN-12 (IC50 = 25.39 ± 0.77 µM) [2] and contrasts with the species-dependent inhibition patterns of reference compounds such as kojic acid, which displays mixed-type inhibition in mushroom tyrosinase, competitive in mouse, and partial mixed-type in human isoforms [3]. The competitive mechanism implies that Tyrosinase-IN-19 binds directly to the enzyme's active site, which can be a critical determinant for structure-activity relationship (SAR) studies and for assays designed to measure substrate competition.

Melanogenesis Enzyme Kinetics Competitive Inhibition

Dual-Action Antioxidant Profile of Tyrosinase-IN-19 Compared to Single-Target Inhibitors

Tyrosinase-IN-19 demonstrates strong antioxidant activities against reactive oxygen species (ROS), ABTS+, and DPPH free radicals in addition to its tyrosinase inhibition . While quantitative IC50 values for these radical scavenging activities are not disclosed in vendor documentation, the multifunctional profile contrasts with many single-target tyrosinase inhibitors such as Thiamidol, which is primarily characterized by its high potency (human tyrosinase IC50 = 0.9 µM) but lacks reported radical scavenging activity in the same assays [1]. The presence of antioxidant capacity may reduce oxidative stress-related signaling that can independently upregulate melanogenesis, offering a dual mechanism not observed in compounds lacking this ancillary activity.

Antioxidant Free Radical Scavenging Multifunctional Inhibitor

Dose-Dependent Suppression of Tyrosinase Expression by Tyrosinase-IN-19

Tyrosinase-IN-19 suppresses tyrosinase expression in a dose-dependent manner . This property indicates that the compound may reduce melanin production not only by directly inhibiting the enzyme's catalytic activity but also by downregulating the amount of enzyme protein present. In contrast, classic competitive inhibitors like kojic acid primarily function through direct enzymatic blockade without necessarily affecting expression levels [1]. The ability to modulate expression provides an additional layer of control over melanogenesis that may be advantageous in long-term cell culture studies or in vivo models.

Gene Expression Dose-Response Melanogenesis Regulation

Optimal Use Cases for Tyrosinase-IN-19 in Melanogenesis Research and Assay Development


Mechanistic Studies of Competitive Tyrosinase Inhibition in Biochemical Assays

Researchers investigating the kinetics of competitive inhibition can utilize Tyrosinase-IN-19 as a model compound due to its defined competitive mechanism. The compound's activity can be contrasted with non-competitive inhibitors like Tyrosinase-IN-12 to study the differential effects of substrate concentration on inhibition potency .

Investigation of Dual-Action Melanogenesis Suppression in Cellular Models

For studies examining the interplay between direct enzyme inhibition, antioxidant activity, and transcriptional regulation of tyrosinase, Tyrosinase-IN-19 offers a multifunctional tool. Its dose-dependent suppression of tyrosinase expression and radical scavenging properties allow researchers to dissect the relative contributions of each mechanism to overall melanin reduction .

Comparative Pharmacology of Tyrosinase Inhibitors Across Species

Given the known species-specific differences in tyrosinase inhibitor potency (e.g., Thiamidol's >100-fold selectivity for human over mushroom tyrosinase) [1], Tyrosinase-IN-19 can serve as a reference competitive inhibitor in comparative studies designed to evaluate isoform selectivity and mechanism conservation across mushroom, murine, and human enzyme sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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